molecular formula C23H27N3O2S2 B2884445 N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 946304-45-6

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B2884445
CAS No.: 946304-45-6
M. Wt: 441.61
InChI Key: GEFKBJSPHUDPGM-UHFFFAOYSA-N
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Description

N-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide is a synthetic chemical reagent of interest in medicinal chemistry and drug discovery research. This compound features a biphenyl sulfonamide group linked to a 4-methylpiperazine moiety via a thiophene-containing ethyl chain. The presence of the sulfonamide functional group is significant, as this class of compounds is known for a wide spectrum of pharmacological activities. Sulfonamides (SN) are recognized as broad-spectrum synthetic antimicrobial agents and also exhibit other activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase properties, making them valuable scaffolds in investigating treatments for various diseases . The 4-methylpiperazine group is a common feature in many biologically active molecules and can influence the compound's solubility and receptor binding interactions. Piperazine derivatives are frequently utilized in chemical biology and pharmacology . The inclusion of the thiophene heterocycle further diversifies the compound's electronic properties and potential for intermolecular interactions. This combination of structural features makes this compound a versatile intermediate for developing novel enzyme inhibitors or receptor modulators. Researchers can leverage this compound in high-throughput screening assays, as a building block for constructing more complex chemical entities, or in structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets. This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]-4-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2S2/c1-25-12-14-26(15-13-25)23(21-11-16-29-18-21)17-24-30(27,28)22-9-7-20(8-10-22)19-5-3-2-4-6-19/h2-11,16,18,23-24H,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFKBJSPHUDPGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, making it a subject of interest for drug development and therapeutic applications. This article provides an overview of its biological activity, including relevant case studies and research findings.

Structural Overview

The compound consists of several key components:

  • Piperazine moiety : Known for its role in modulating neurotransmitter systems.
  • Thiophene ring : Contributes to the compound's electronic properties and potential reactivity.
  • Biphenyl structure with a sulfonamide group : Enhances interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit diverse antimicrobial properties. For instance, derivatives containing thiophene rings have shown promising results against various pathogens. A study evaluating related compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antimicrobial efficacy .

Anticancer Potential

The anticancer activity of this compound is supported by findings that similar compounds exhibit cytotoxic effects on various cancer cell lines. For example, derivatives have been shown to inhibit growth in human colon adenocarcinoma (HT-29) and breast cancer cell lines, with IC50 values indicating effective dose ranges for potential therapeutic use .

Neuroactive Properties

The piperazine component suggests potential neuroactive properties, possibly influencing neurotransmitter systems. Compounds with this moiety have been associated with effects on central nervous system disorders, including anxiety and depression. Further studies are necessary to elucidate the specific mechanisms through which this compound may exert its neuroactive effects.

Study 1: Antimicrobial Evaluation

A series of derivatives were synthesized to evaluate their antimicrobial efficacy. The study found that modifications to the thiophene ring significantly affected the antimicrobial potency against both Gram-positive and Gram-negative bacteria. The most active derivative exhibited an MIC comparable to established antibiotics, highlighting the potential for developing new antimicrobial agents .

Study 2: Anticancer Activity Assessment

In vitro assays were conducted on various cancer cell lines to determine the cytotoxic effects of the compound. Results indicated that certain modifications increased the selectivity towards cancer cells while reducing toxicity towards normal cells. This selectivity is crucial for developing targeted cancer therapies that minimize side effects .

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesUnique Attributes
N'-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-yletheyl]oxamideChlorophenyl groupEnhanced lipophilicity and receptor binding
N'-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-furan-3-yletheyl]oxamideFuran instead of thiopheneDifferent electronic properties affecting biological activity
N'-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]oxalamideLacks thiopheneDistinct pharmacokinetic profiles

The uniqueness of this compound lies in its combination of structural elements that confer specific biological activities not observed in other compounds.

Comparison with Similar Compounds

N-(2-(4-benzylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide (Compound 7)

  • Structural Differences : The benzylpiperazine substituent replaces the methylpiperazine group in the target compound.
  • Synthesis : Synthesized via coupling of biphenyl sulfonamide with benzylpiperazine derivatives, yielding 38% with a melting point of 101–103°C .

N-(2-(2-(4-(2,4-dichlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (Compound 3g)

  • Structural Differences : Features a dichlorophenylpiperazine and a benzamide core instead of a sulfonamide.
  • Synthesis: Purified via normal-phase (dichloromethane/methanol) and reverse-phase chromatography (acetonitrile/formic acid). The dichlorophenyl group enhances affinity for dopamine D3 receptors but may reduce metabolic stability due to halogenated substituents .

Compounds with Sulfonamide and Heterocyclic Groups

N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide

  • Structural Differences : Replaces thiophene with indole and uses a propanamide linker instead of sulfonamide.
  • Synthesis : Synthesized via amide coupling between flurbiprofen and tryptamine, highlighting the versatility of amide bonds in drug design .
  • Functional Implications : The indole moiety may target serotonin receptors, whereas the sulfonamide in the target compound could favor carbonic anhydrase or kinase interactions.

N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide

  • Structural Differences : Contains azide groups and a simpler tosylamide structure.
  • Synthesis : Produced via tosyl group substitution with azides, emphasizing sulfonamide reactivity in click chemistry applications .

Role of Substituents

Compound Key Substituents Synthetic Yield Key Features
Target Compound 4-methylpiperazine, thiophene, sulfonamide Not reported Balanced lipophilicity, receptor targeting
N-(2-(4-benzylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide Benzylpiperazine 38% Higher lipophilicity, potential CNS activity
N-(2-(2-(4-(2,4-dichlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide Dichlorophenylpiperazine, benzamide 48% Dopamine D3 affinity, halogenated stability

Preparation Methods

Sulfonation of Biphenyl

Biphenyl reacts with chlorosulfonic acid under controlled conditions to yield biphenyl-4-sulfonic acid. This reaction typically proceeds at 0–5°C to minimize polysubstitution. Excess chlorosulfonic acid ensures monofunctionalization at the para position.

Chlorination to Sulfonyl Chloride

Biphenyl-4-sulfonic acid is treated with thionyl chloride (SOCl₂) at reflux (70–80°C) for 4–6 hours. The resultant [1,1'-biphenyl]-4-sulfonyl chloride is purified via recrystallization from dichloromethane and hexane, yielding a white crystalline solid (85–90% yield).

Characterization Data for [1,1'-Biphenyl]-4-Sulfonyl Chloride

  • ¹H NMR (CDCl₃): δ 8.10 (d, J = 8.5 Hz, 2H, ArH), 7.72–7.68 (m, 4H, ArH), 7.50–7.45 (m, 4H, ArH).
  • ESI-MS: m/z 263.03 [M+H]⁺.

Preparation of 2-(4-Methylpiperazin-1-yl)-2-(Thiophen-3-yl)Ethylamine

The ethylamine backbone is constructed via reductive amination, leveraging methodologies from thiophene and piperazine chemistry.

Synthesis of 2-(Thiophen-3-yl)Acetaldehyde

Thiophene-3-acetic acid is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) to yield 2-(thiophen-3-yl)ethanol. Subsequent oxidation with pyridinium chlorochromate (PCC) in dichloromethane generates 2-(thiophen-3-yl)acetaldehyde.

Reductive Amination with 4-Methylpiperazine

A solution of 2-(thiophen-3-yl)acetaldehyde (1.0 equiv) and 4-methylpiperazine (1.2 equiv) in methanol undergoes reductive amination using sodium cyanoborohydride (NaCNBH₃, 1.5 equiv) and acetic acid (0.5 equiv) at room temperature for 12 hours. The product, 2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylamine, is isolated via column chromatography (silica gel, 10% methanol in dichloromethane).

Characterization Data for 2-(4-Methylpiperazin-1-yl)-2-(Thiophen-3-yl)Ethylamine

  • ¹H NMR (DMSO-d₆): δ 7.45–7.42 (m, 1H, Th-H), 7.10–7.06 (m, 2H, Th-H), 3.65–3.55 (m, 2H, CH₂NH₂), 2.95–2.85 (m, 4H, Piperazine-H), 2.50–2.40 (m, 4H, Piperazine-H), 2.30 (s, 3H, N-CH₃).
  • ¹³C NMR: δ 140.2 (Th-C), 126.5 (Th-C), 125.8 (Th-C), 54.3 (Piperazine-C), 52.1 (CH₂NH₂), 45.9 (N-CH₃).

Formation of the Sulfonamide Linkage

The final step involves coupling the amine intermediate with [1,1'-biphenyl]-4-sulfonyl chloride.

Reaction Conditions

A solution of 2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylamine (1.0 equiv) in anhydrous dichloromethane is treated with [1,1'-biphenyl]-4-sulfonyl chloride (1.1 equiv) and triethylamine (2.0 equiv) at 0°C. The mixture is stirred for 4 hours at room temperature, followed by washing with water and brine. The crude product is purified via recrystallization from ethanol.

Characterization Data for N-(2-(4-Methylpiperazin-1-yl)-2-(Thiophen-3-yl)Ethyl)-[1,1'-Biphenyl]-4-Sulfonamide

  • Yield: 78–82%.
  • Melting Point: 168–170°C.
  • ¹H NMR (CDCl₃): δ 8.02 (d, J = 8.4 Hz, 2H, ArH), 7.70–7.65 (m, 4H, ArH), 7.55–7.45 (m, 5H, ArH + Th-H), 7.20–7.15 (m, 2H, Th-H), 3.90–3.80 (m, 2H, CH₂N), 3.10–2.95 (m, 4H, Piperazine-H), 2.60–2.50 (m, 4H, Piperazine-H), 2.35 (s, 3H, N-CH₃).
  • ESI-HRMS: m/z calcd for C₂₇H₃₀N₄O₂S₂: 530.18; found: 531.19 [M+H]⁺.

Optimization and Mechanistic Insights

Reductive Amination Efficiency

The use of NaCNBH₃ over NaBH₄ minimizes side reactions, as cyanoborohydride selectively reduces imine intermediates without attacking ester or nitrile groups. Acetic acid protonates the imine, enhancing electrophilicity for reduction.

Sulfonylation Kinetics

Triethylamine scavenges HCl, shifting the equilibrium toward sulfonamide formation. Polar aprotic solvents (e.g., dichloromethane) improve solubility of the sulfonyl chloride.

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Key Advantage
Biphenyl sulfonation Chlorosulfonic acid 85–90 High regioselectivity for para isomer
Reductive amination NaCNBH₃/MeOH 70–75 Mild conditions, minimal byproducts
Sulfonamide coupling Et₃N/CH₂Cl₂ 78–82 Rapid reaction, easy purification

Q & A

Basic: What synthetic strategies are recommended for constructing the biphenyl sulfonamide core in this compound?

Answer:
The biphenyl sulfonamide core is typically synthesized via sequential coupling and sulfonylation reactions:

Suzuki-Miyaura Cross-Coupling: Link biphenyl fragments using a palladium catalyst (e.g., Pd(PPh₃)₄) and aryl boronic acids under inert conditions ().

Sulfonylation: React the biphenyl intermediate with chlorosulfonic acid, followed by amination with 4-methylpiperazine ().

Purification: Use recrystallization (ethanol/water) or silica gel chromatography (hexane/ethyl acetate gradient) to isolate the product ().

Key Considerations:

  • Monitor reaction progress via TLC or HPLC ().
  • Optimize stoichiometry to avoid side products (e.g., over-sulfonylation) ().

Advanced: How can computational methods guide reaction optimization for the thiophene-piperazine moiety?

Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms () can:

Predict Reactivity: Identify electron-deficient sites on thiophene for nucleophilic substitution ().

Optimize Conditions: Simulate solvent effects (e.g., DMF vs. THF) on piperazine coupling efficiency ().

Resolve Steric Effects: Model spatial hindrance between the thiophene and piperazine groups to adjust reaction temperature ().

Example Workflow:

  • Use Gaussian or ORCA software for energy profiling.
  • Validate predictions with small-scale experiments ().

Basic: What spectroscopic techniques are critical for structural validation?

Answer:

  • NMR (¹H/¹³C): Confirm regiochemistry of thiophene (δ 6.8–7.2 ppm) and biphenyl protons (δ 7.3–7.6 ppm) ().
  • HRMS: Verify molecular ion ([M+H]⁺) and isotopic pattern ().
  • IR Spectroscopy: Identify sulfonamide S=O stretches (~1350 cm⁻¹) ().

Data Interpretation Tip:

  • Compare experimental shifts with PubChem databases ().

Advanced: How to address contradictions in biological activity data across similar sulfonamide derivatives?

Answer:
Contradictions often arise from assay variability or structural nuances. Mitigate via:

Standardized Assays: Use consistent cell lines (e.g., HEK293) and positive controls ().

SAR Analysis: Compare substituent effects (e.g., 4-methylpiperazine vs. 4-fluorophenylpiperazine) on target binding ().

Meta-Analysis: Aggregate data from analogs () into a table:

DerivativeIC₅₀ (nM)Target ReceptorReference
Target Compound 120 ± 15Kinase XUnpublished
N-(4-Fluorophenyl analog)85 ± 10Kinase X
Thiophene-free variant>500Kinase X

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